molecular formula C26H32FN3O4 B8069513 YM758

YM758

Cat. No.: B8069513
M. Wt: 469.5 g/mol
InChI Key: MWLKUSHZNSYRKK-HXUWFJFHSA-N
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Description

®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a piperidine ring, and a fluorobenzamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: This step involves the coupling of the tetrahydroisoquinoline derivative with a piperidine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Fluorobenzamide Group: The final step involves the acylation of the piperidine-tetrahydroisoquinoline intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying biomolecules.

Medicine

In medicine, ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The tetrahydroisoquinoline moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The fluorobenzamide group can participate in hydrophobic interactions with non-polar residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-chlorobenzamide
  • ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-bromobenzamide
  • ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-iodobenzamide

Uniqueness

The uniqueness of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide lies in the presence of the fluorine atom in the benzamide group. Fluorine atoms can significantly alter the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes the compound potentially more effective and selective in its applications compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKUSHZNSYRKK-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040110
Record name YM 758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312752-85-5
Record name YM-758
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-758
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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